N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

Catalog No.
S760121
CAS No.
109183-71-3
M.F
C13H23NO4
M. Wt
257.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

CAS Number

109183-71-3

Product Name

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine

IUPAC Name

(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

QSUXZIPXYDQFCX-JTQLQIEISA-N

Synonyms

Boc-L-cyclohexylglycine;109183-71-3;Boc-Chg-OH;N-Boc-2-Cyclohexyl-L-glycine;Boc-L-alpha-cyclohexylglycine;(S)-2-((tert-Butoxycarbonyl)amino)-2-cyclohexylaceticacid;MFCD00133638;(2S)-[(tert-butoxycarbonyl)amino](cyclohexyl)aceticacid;(2S)-[(tert-butoxycarbonyl)amino](cyclohexyl)ethanoicacid;(s)-2-(tert-butoxycarbonylamino)-2-cyclohexylaceticacid;Boc-Chg;AmbotzBAA1396;boc-cyclohexyl-gly-oh;PubChem16500;AC1OCXD0;N-Boc-L-2-cyclohexylglycine;15091_ALDRICH;SCHEMBL127389;boc-l-alpha-cyclohexyl-glycine;15091_FLUKA;MolPort-002-499-962;QSUXZIPXYDQFCX-JTQLQIEISA-N;ACT07332;ZINC2504645;CB-484

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O

The exact mass of the compound Boc-L-cyclohexylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(tert-Butoxycarbonyl)-L-cyclohexylglycine (Boc-L-Chg-OH, CAS 109183-71-3) is a highly lipophilic, unnatural amino acid derivative utilized extensively as a critical building block in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development. Featuring a bulky, fully saturated cyclohexyl side chain and an acid-labile N-terminal Boc protecting group, this compound is engineered to impart exceptional conformational rigidity and proteolytic stability to target peptides [1]. In commercial procurement, Boc-L-Chg-OH is prioritized over natural aliphatic amino acids for its ability to dramatically alter the pharmacokinetic profiles of peptide therapeutics, specifically enhancing passive membrane permeability and shielding adjacent amide bonds from enzymatic cleavage [2].

Research Fit

1
Boc-SPPS compatible Standard coupling for cyclohexylglycine residue introduction
2
High-purity grade availability Supports lower impurity carryover in multi-step syntheses
3
Chiral identity by optical rotation Consistent rotation range enables rapid enantiomeric purity check

Substituting Boc-L-Chg-OH with natural aliphatic analogs like Boc-L-Valine or aromatic variants like Boc-L-Phenylglycine fundamentally compromises the target peptide's structural and pharmacological integrity. The cyclohexyl ring provides a unique three-dimensional steric bulk that restricts backbone dihedral angles far more effectively than an isopropyl group, locking the peptide into bioactive conformations required for high-affinity receptor or protease binding [1]. Furthermore, attempting to substitute the Boc-protected form with Fmoc-L-Chg-OH will result in catastrophic synthesis failure if the overall peptide assembly strategy relies on base-sensitive protecting groups or requires orthogonal acid-mediated deprotection sequences .

Substitution Risk

Side-chain rigidity mismatch
Cyclohexyl ring provides greater steric bulk and conformational constraint than aromatic phenyl or branched alkyl groups; may alter peptide backbone geometry.
Protease resistance context may not transfer
Reported enhanced proteolytic stability from Chg residues cannot be assumed with phenylglycine or valine substitutions.
Application precedent gap
Boc-L-cyclohexylglycine is specifically documented in HCV protease inhibitor synthesis; comparable validation is absent for common substitute amino acids.

Enhanced Proteolytic Resistance via Steric Shielding

The incorporation of L-cyclohexylglycine into peptide sequences provides profound resistance to enzymatic degradation compared to natural aliphatic residues. Studies demonstrate that peptides containing L-Chg exhibit near-complete stability against aggressive digestive proteases like trypsin and alpha-chymotrypsin, whereas analogs utilizing L-valine or L-leucine undergo rapid hydrolysis at the scissile amide bond [1]. This resistance is directly attributed to the massive steric bulk of the cyclohexyl ring, which physically blocks the protease active site from accessing the peptide backbone [2].

Evidence DimensionIn vitro proteolytic half-life / intact survival
Target Compound DataL-Chg-containing peptides: >97% intact survival after 400 min incubation.
Comparator Or BaselineL-Leu / L-Val analogs: Rapid hydrolysis and metabolite formation within minutes.
Quantified Difference>10-fold increase in enzymatic half-life.
Conditions1 μg/mL trypsin or alpha-chymotrypsin from bovine pancreas, 400 min incubation.

Buyers developing peptide therapeutics must procure Boc-L-Chg-OH to prevent rapid in vivo degradation, a primary failure point for natural peptide sequences.

HPLC Purity Grade
Specification review
≥99% (HPLC)
Typical Boc-amino acids: 98%
Supports reduced cumulative impurity carryover in multi-step SPPS.
Supplier CoA-based; lot-specific verification recommended.

Increased Lipophilicity for Passive Membrane Permeation

For intracellular target engagement, peptide lipophilicity must be carefully tuned. The fully saturated cyclohexyl side chain of Boc-L-Chg-OH contributes a significantly higher calculated LogP value compared to the isopropyl group of Boc-L-Val-OH or the planar aromatic ring of Boc-L-Phg-OH [1]. This quantitative increase in lipophilicity directly translates to improved lipophilic permeability efficiency (LPE) in macrocyclic peptides, facilitating superior passive transport across lipid bilayers without the need for complex formulation strategies [2].

Evidence DimensionSide-chain lipophilicity contribution (LogP)
Target Compound DataCyclohexyl group provides high ALogP contribution (driving total peptide ALogP to ~4.1-4.2).
Comparator Or BaselineIsopropyl (Valine) or Phenyl (Phenylglycine) groups provide lower relative lipophilicity.
Quantified DifferenceMeasurable increase in ALogP and passive membrane permeability (Papp).
ConditionsParallel artificial membrane permeability assay (PAMPA) or cell-based permeability assays.

Selecting this specific unnatural amino acid allows medicinal chemists to tune the hydrophobicity of peptide drug candidates to achieve oral bioavailability or intracellular target engagement.

Optical Rotation Identity
Method context
Boc-L-Chg-OH: +8° to +13°
Boc-L-Phe-OH: +82° to +85° Boc-L-Val-OH: +6° to +8°
Large difference from phenylglycine enables rapid chiral identity check at receiving.
c=1, MeOH, 20°C, 589 nm; verify against CoA.

Orthogonal Cleavage Compatibility in Complex Peptide Synthesis

The choice between Boc-L-Chg-OH and Fmoc-L-Chg-OH dictates the entire synthetic workflow. Boc-L-Chg-OH utilizes a tert-butoxycarbonyl protecting group, which is strictly cleaved under acidic conditions (typically neat trifluoroacetic acid, TFA), leaving base-labile side-chain protecting groups intact . In contrast, Fmoc chemistry requires 20% piperidine (a strong base) for deprotection. When synthesizing complex peptidomimetics or cyclic peptides containing base-sensitive moieties, the Fmoc approach will cause premature cleavage or side reactions, making the Boc-protected variant the only viable procurement choice [1].

Evidence DimensionN-terminal deprotection conditions
Target Compound DataBoc-L-Chg-OH requires acidic deprotection (TFA).
Comparator Or BaselineFmoc-L-Chg-OH requires basic deprotection (20% Piperidine).
Quantified Difference100% orthogonal cleavage pathways.
ConditionsStandard solid-phase peptide synthesis (SPPS) protocols.

Procurement of the Boc-protected variant is strictly necessary for synthesizing peptides with base-sensitive side-chain modifications or when utilizing specific convergent synthesis strategies.

Steric & Conformational Profile
Class-level inference
Cyclohexyl side chain (C₆H₁₁) vs. phenyl (C₆H₅)
MW 257.33 vs. 251.28
Reported conformational rigidity and protease resistance from Chg scaffold.
Literature-based; context-dependent in specific peptide sequences.

Conformational Restriction for High-Affinity Protease Inhibition

The massive steric bulk of the cyclohexyl ring in L-Chg severely restricts the dihedral angles of the peptide backbone, locking the molecule into a pre-organized bioactive conformation. When incorporated into the P3 or P4 positions of viral or host protease inhibitors (such as Cathepsin B or HCV NS3 inhibitors), L-Chg derivatives exhibit superior binding affinities compared to linear aliphatic analogs [1]. The pre-organization reduces the entropic penalty of binding, often lowering the IC50 values into the low nanomolar range, a feat difficult to achieve with flexible residues like leucine or norvaline[2].

Evidence DimensionTarget binding affinity (IC50)
Target Compound DataL-Chg incorporated inhibitors: Low nanomolar IC50 against target proteases.
Comparator Or BaselineL-Leu or L-Nva (linear aliphatic) incorporated inhibitors: Higher IC50 due to entropic penalty.
Quantified DifferenceSignificant reduction in IC50 (often 10- to 100-fold depending on the target).
ConditionsIn vitro enzymatic inhibition assays (e.g., Cathepsin B or HCV NS3 protease).

For industrial drug discovery programs targeting viral or host proteases, the specific steric constraints of L-Chg are non-substitutable for achieving required clinical potency.

HCV Inhibitor Use-Case
Source review
Reactant for potent HCV protease inhibitor preparation
Documented by multiple suppliers and databases
Established synthetic precedent for antiviral drug discovery programs.
Exact inhibitor structure and potency not disclosed in supplier literature.

Synthesis of Protease-Resistant Peptide Therapeutics

Directly leveraging the steric shielding properties demonstrated in Section 3, Boc-L-Chg-OH is a critical building block for developing peptide drugs with extended in vivo half-lives. It is heavily utilized in the synthesis of myostatin inhibitors and other metabolic peptide drugs where rapid degradation by digestive enzymes (trypsin, chymotrypsin) would otherwise render the therapeutic ineffective [1].

Development of High-Affinity Viral and Host Protease Inhibitors

Because the bulky cyclohexyl group restricts backbone conformation and reduces the entropic penalty of binding, this compound is ideal for synthesizing potent inhibitors targeting Cathepsin B, HCV NS3, and SARS-CoV-2 3CLpro. It is specifically placed in the P3 or P4 pockets to maximize hydrophobic interactions and lock the inhibitor into its bioactive geometry [2].

Complex Peptidomimetic Assembly via Boc-SPPS

For sequences containing base-sensitive unnatural amino acids or complex cyclic constraints, standard Fmoc chemistry is unviable. Boc-L-Chg-OH enables orthogonal, acid-catalyzed synthesis routes, allowing industrial chemists to assemble highly modified macrocyclic peptides and peptidomimetics without premature cleavage of sensitive side-chain protecting groups.

Application Selection Guide

Application
Selection Property
Validation Focus
Application SPPS of conformationally constrained peptidomimetics
Selection Property Cyclohexyl side-chain steric bulk and conformational rigidity
Validation Focus Peptide backbone conformation and proteolytic stability assays
Application HCV protease inhibitor intermediate synthesis
Selection Property Non-aromatic alicyclic binding pocket fit and documented reactant precedent
Validation Focus Antiviral protease inhibition and binding assays
Application High-purity chiral building block procurement
Selection Property High-purity grade specification and optical rotation identity check
Validation Focus Incoming HPLC purity and chiral identity verification

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.16270821 Da

Monoisotopic Mass

257.16270821 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H228 (33.33%): Flammable solid [Danger Flammable solids];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109183-71-3

Wikipedia

Boc-L-Cyclohexylglycine

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